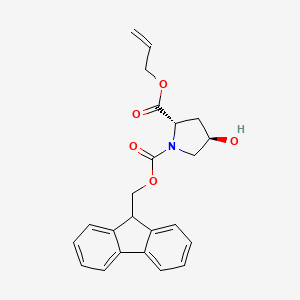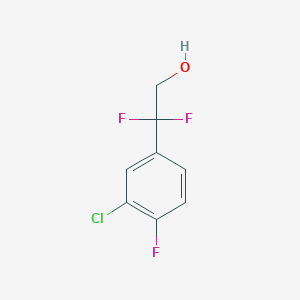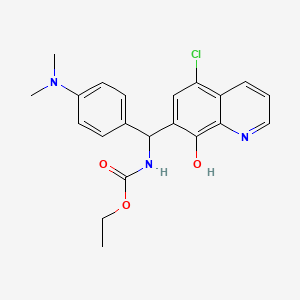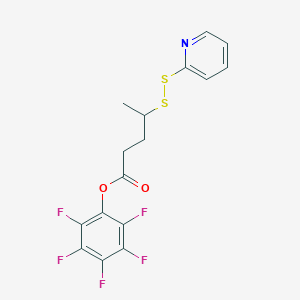
Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(Pirimidin-2-ilditiosulfánil)pentanoato de perfluorofenilo es un enlazador bifuncional que se utiliza principalmente en la conjugación de fármacos-anticuerpos (ADC). Este compuesto es conocido por su capacidad para formar enlaces estables entre anticuerpos y fármacos, lo que lo convierte en una herramienta valiosa en los sistemas de administración de fármacos dirigidos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(Pirimidin-2-ilditiosulfánil)pentanoato de perfluorofenilo generalmente implica la reacción de ésteres de perfluorofenilo con compuestos de pirimidin-2-ilditiosulfánil en condiciones controladas. La reacción se lleva a cabo en un solvente orgánico, como diclorometano, a temperatura ambiente. El producto se purifica luego mediante cromatografía en columna para lograr un alto nivel de pureza .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento constantes. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(Pirimidin-2-ilditiosulfánil)pentanoato de perfluorofenilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la conversión del grupo disulfánil en derivados de sulfonilo.
Reducción: El grupo disulfánil se puede reducir a grupos tiol en condiciones específicas.
Sustitución: El grupo perfluorofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y periodato de sodio.
Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) y la tris(2-carboxietil)fosfina (TCEP).
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Productos principales formados
Oxidación: Derivados de sulfonilo
Reducción: Derivados de tiol
Sustitución: Varios compuestos de perfluorofenilo sustituidos
Aplicaciones Científicas De Investigación
El 4-(Pirimidin-2-ilditiosulfánil)pentanoato de perfluorofenilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como enlazador en la síntesis de moléculas complejas.
Biología: Se emplea en el desarrollo de bioconjugados para fines de diagnóstico e imagenología.
Medicina: Integral en la creación de ADC para la terapia dirigida del cáncer.
Industria: Utilizado en la producción de polímeros y materiales especializados.
Mecanismo De Acción
El compuesto ejerce sus efectos formando enlaces covalentes estables entre anticuerpos y fármacos. El grupo perfluorofenilo mejora la estabilidad del enlace, mientras que el grupo pirimidin-2-ilditiosulfánil facilita la liberación del fármaco en condiciones específicas. Este mecanismo de administración dirigida asegura que el fármaco se libere en el sitio de acción deseado, minimizando los efectos secundarios y mejorando la eficacia terapéutica .
Comparación Con Compuestos Similares
Compuestos similares
- 4-(Pirimidin-2-ilditiosulfánil)butanoato de perfluorofenilo
- 4-(Pirimidin-2-ilditiosulfánil)propanoato de perfluorofenilo
Singularidad
El 4-(Pirimidin-2-ilditiosulfánil)pentanoato de perfluorofenilo es único debido a su equilibrio óptimo entre estabilidad y reactividad. La longitud de la cadena de pentanoato proporciona la orientación espacial correcta para una conjugación efectiva de fármacos, lo que lo hace más eficiente en comparación con los análogos de cadena más corta o más larga .
Propiedades
Fórmula molecular |
C16H12F5NO2S2 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 4-(pyridin-2-yldisulfanyl)pentanoate |
InChI |
InChI=1S/C16H12F5NO2S2/c1-8(25-26-9-4-2-3-7-22-9)5-6-10(23)24-16-14(20)12(18)11(17)13(19)15(16)21/h2-4,7-8H,5-6H2,1H3 |
Clave InChI |
GQXYPNARAMHGHI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
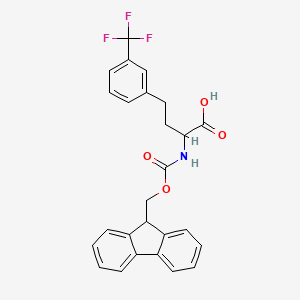
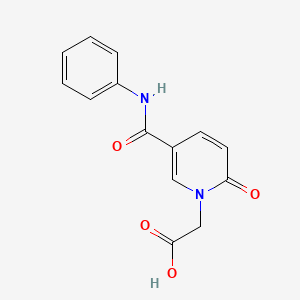
![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
![3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B12308316.png)
![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)
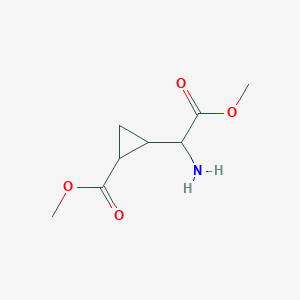
![17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12308331.png)
![7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12308338.png)
